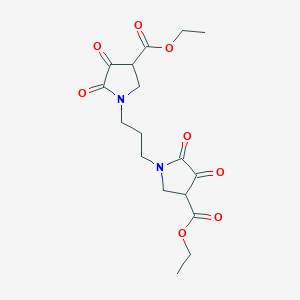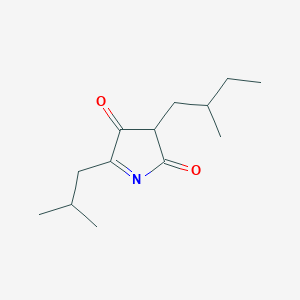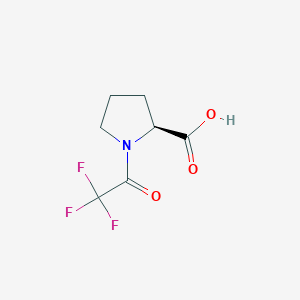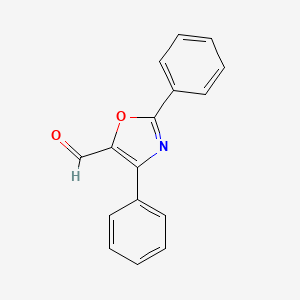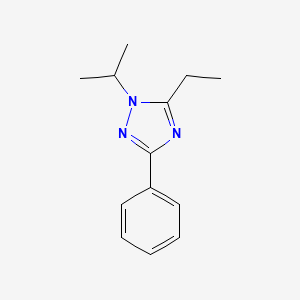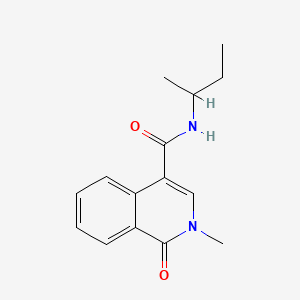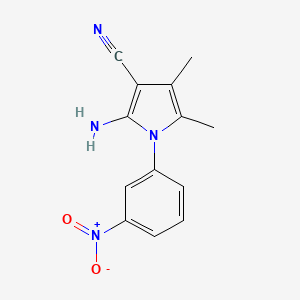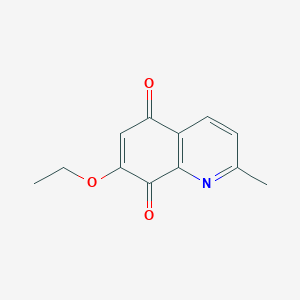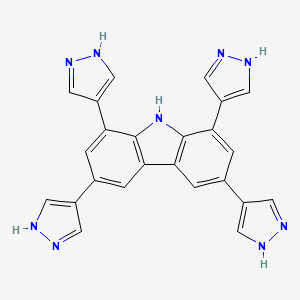
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole is a complex organic compound characterized by the presence of four pyrazole groups attached to a central carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole typically involves the following steps:
Formation of Pyrazole Groups: The pyrazole groups are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Attachment to Carbazole Core: The synthesized pyrazole groups are then attached to the carbazole core through a series of condensation reactions. This step often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyrazole groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products
Scientific Research Applications
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetra(1H-pyrazol-4-yl)pyrene: Similar structure but with a pyrene core instead of a carbazole core.
1,3,6,8-Tetra(1H-imidazol-4-yl)carbazole: Similar structure but with imidazole groups instead of pyrazole groups.
Uniqueness
1,3,6,8-Tetra(1H-pyrazol-4-yl)-9H-carbazole is unique due to its specific combination of pyrazole groups and a carbazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H17N9 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1,3,6,8-tetrakis(1H-pyrazol-4-yl)-9H-carbazole |
InChI |
InChI=1S/C24H17N9/c1-13(15-5-25-26-6-15)3-21-22-4-14(16-7-27-28-8-16)2-20(18-11-31-32-12-18)24(22)33-23(21)19(1)17-9-29-30-10-17/h1-12,33H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
XOIRHLGNKPRZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)C4=CNN=C4)C5=CNN=C5)C6=CNN=C6)C7=CNN=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)

